Product packaging for 2,4,5-Tris(4-methoxyphenyl)-1H-imidazole(Cat. No.:CAS No. 1728-96-7)

2,4,5-Tris(4-methoxyphenyl)-1H-imidazole

Cat. No.: B1653085
CAS No.: 1728-96-7
M. Wt: 386.4 g/mol
InChI Key: RKJRANQNAKBIFU-UHFFFAOYSA-N
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Description

2,4,5-Tris(4-methoxyphenyl)-1H-imidazole (CAS 1728-96-7) is a high-value trisubstituted imidazole derivative of significant interest in material science and organic chemistry. With a molecular formula of C24H22N2O3 and a molecular weight of 386.443 g/mol, this compound is characterized by its high density (1.175 g/cm³) and boiling point (589.4°C at 760 mmHg) . This compound has demonstrated exceptional performance as a corrosion inhibitor for mild steel in acidic environments. Recent experimental research, including electrochemical and gravimetric studies, has shown that this compound can achieve inhibition efficiencies up to 94% in 0.5 M HCl solutions . Its effectiveness is attributed to the electron-donating methoxy groups and the nitrogen atoms in the imidazole ring, which facilitate strong adsorption onto metal surfaces, forming a protective layer . The compound is also a key intermediate in advanced organic synthesis, with numerous documented synthetic routes offering high yields under various catalytic conditions . Applications: • Corrosion Inhibition Research: A key candidate for protecting industrial metals in aggressive acidic media . • Organic Synthesis: A versatile precursor for constructing complex molecular architectures, including other imidazole-based derivatives . • Material Science: Serves as a building block for functional materials. Note: This product is intended for research and further chemical synthesis purposes only. It is not for diagnostic, therapeutic, or consumer use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H22N2O3 B1653085 2,4,5-Tris(4-methoxyphenyl)-1H-imidazole CAS No. 1728-96-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1728-96-7

Molecular Formula

C24H22N2O3

Molecular Weight

386.4 g/mol

IUPAC Name

2,4,5-tris(4-methoxyphenyl)-1H-imidazole

InChI

InChI=1S/C24H22N2O3/c1-27-19-10-4-16(5-11-19)22-23(17-6-12-20(28-2)13-7-17)26-24(25-22)18-8-14-21(29-3)15-9-18/h4-15H,1-3H3,(H,25,26)

InChI Key

RKJRANQNAKBIFU-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC

Canonical SMILES

COC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC

Other CAS No.

1728-96-7

Origin of Product

United States

Advanced Spectroscopic Characterization for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of 2,4,5-Tris(4-methoxyphenyl)-1H-imidazole is expected to reveal distinct signals corresponding to the various proton environments in the molecule. Based on data from analogous compounds like 2-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazole, the following proton signals can be anticipated researchgate.netrsc.org:

N-H Proton: A broad singlet peak is expected in the downfield region, typically around δ 12.5-13.0 ppm, corresponding to the imidazole (B134444) N-H proton. This chemical shift can be influenced by solvent and concentration.

Aromatic Protons: The protons on the three 4-methoxyphenyl (B3050149) rings will give rise to signals in the aromatic region (δ 7.0-8.0 ppm). Due to the para-substitution, these will likely appear as sets of doublets. The protons ortho to the methoxy (B1213986) group will be more shielded and appear at a lower chemical shift compared to the protons meta to the methoxy group.

Methoxy Protons: A sharp singlet peak is anticipated around δ 3.8 ppm, integrating to nine protons, which corresponds to the three equivalent methoxy (OCH₃) groups.

The exact chemical shifts and coupling constants would provide definitive information on the substitution pattern and electronic environment of the protons.

Table 1: Expected ¹H NMR Data for this compound

Proton Type Expected Chemical Shift (δ, ppm) Multiplicity Integration
Imidazole N-H 12.5 - 13.0 Broad Singlet 1H
Aromatic H 7.0 - 8.0 Doublets 12H

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, the spectrum would display signals for the imidazole ring carbons, the aromatic carbons of the methoxyphenyl groups, and the methoxy carbons. Based on data for 2-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazole, the following resonances are expected rsc.org:

Imidazole Carbons: The carbons of the imidazole ring (C2, C4, and C5) are expected to resonate in the range of δ 135-145 ppm.

Aromatic Carbons: The carbons of the three 4-methoxyphenyl rings will show multiple signals in the aromatic region (δ 114-160 ppm). The carbon attached to the oxygen of the methoxy group will be the most deshielded and appear furthest downfield in this region. The other aromatic carbons will have distinct chemical shifts based on their position relative to the imidazole ring and the methoxy group.

Methoxy Carbon: A signal around δ 55 ppm is characteristic of the methoxy (OCH₃) carbon.

Table 2: Expected ¹³C NMR Data for this compound

Carbon Type Expected Chemical Shift (δ, ppm)
Imidazole C2, C4, C5 135 - 145
Aromatic C (C-O) ~160
Aromatic C 114 - 140

Infrared (IR) Spectroscopy for Vibrational Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by analyzing their characteristic vibrational frequencies. The IR spectrum of this compound is expected to show the following key absorption bands, based on data from similar structures rsc.orgijrar.org:

N-H Stretching: A broad band in the region of 3400-3200 cm⁻¹ corresponding to the N-H stretching vibration of the imidazole ring. The broadness is indicative of hydrogen bonding.

C-H Stretching (Aromatic): Sharp peaks typically appear just above 3000 cm⁻¹ (e.g., 3056 cm⁻¹). ijrar.org

C-H Stretching (Aliphatic): Signals corresponding to the C-H stretching of the methoxy groups are expected just below 3000 cm⁻¹ (e.g., 2960, 2837 cm⁻¹). ijrar.org

C=N and C=C Stretching: Strong absorptions in the 1610-1450 cm⁻¹ region are characteristic of the C=N stretching of the imidazole ring and the C=C stretching of the aromatic rings.

C-O Stretching: A strong, characteristic band for the aryl-alkyl ether linkage of the methoxy group is expected around 1250 cm⁻¹.

C-H Bending (Out-of-Plane): Bands in the 900-675 cm⁻¹ region can provide information about the substitution pattern of the aromatic rings.

Table 3: Expected IR Absorption Bands for this compound

Vibrational Mode Expected Frequency Range (cm⁻¹)
N-H Stretch 3400 - 3200
Aromatic C-H Stretch > 3000
Aliphatic C-H Stretch < 3000
C=N and C=C Stretch 1610 - 1450
C-O Stretch (Ether) ~1250

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Studies

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound, the molecular ion peak (M⁺) would confirm its molecular formula (C₂₄H₂₂N₂O₃). High-resolution mass spectrometry (HRMS) would provide the exact mass, further confirming the elemental composition. Fragmentation patterns observed in the mass spectrum can offer additional structural information.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Characteristics

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. Imidazole derivatives with extensive conjugation, such as this compound, are expected to exhibit strong absorption in the UV region. The spectrum would likely show characteristic π → π* transitions of the conjugated system involving the imidazole and the methoxyphenyl rings.

X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline compound, providing precise bond lengths, bond angles, and information about the crystal packing. While X-ray crystallographic data for the specific compound this compound was not found in the searched literature, analysis of related structures like 2-(4-methoxyphenyl)-4,5-dihydro-1H-imidazole reveals key structural features. nih.gov For instance, in the dihydro analogue, the imidazole and benzene (B151609) rings are not coplanar, with a dihedral angle of 14.86 (16)°. nih.gov It is expected that steric hindrance between the three bulky 4-methoxyphenyl groups in this compound would lead to significant twisting of the phenyl rings relative to the central imidazole core.

Single-Crystal X-ray Diffraction for Solid-State Molecular Structures

No published single-crystal X-ray diffraction data for this compound is available. This technique is essential for determining the precise three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and crystal packing.

Powder X-ray Diffraction for Crystalline Phase Purity

There is no available powder X-ray diffraction (PXRD) data for this compound. PXRD is used to identify crystalline phases and to assess the purity of a bulk crystalline sample by comparing its diffraction pattern to a known standard.

Surface-Sensitive Analytical Techniques

Hirshfeld Surface Analysis for Intermolecular Interactions

A Hirshfeld surface analysis for this compound has not been reported in the scientific literature. This computational method is derived from single-crystal X-ray diffraction data and is used to visualize and quantify intermolecular interactions within a crystal.

Scanning Electron Microscopy (SEM) for Morphological Studies of Materials

No studies utilizing scanning electron microscopy (SEM) to examine the surface morphology, particle size, or shape of this compound materials have been published.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Chemical States in Materials

There is no published X-ray photoelectron spectroscopy (XPS) data for this compound. XPS is a surface-sensitive technique used to determine the elemental composition and the chemical and electronic states of the elements within a material.

Computational and Theoretical Investigations of 2,4,5 Tris 4 Methoxyphenyl 1h Imidazole

Quantum Chemical Calculations

Quantum chemical calculations are powerful tools used to predict and understand the geometric, electronic, and spectroscopic properties of molecules from first principles. These computational methods allow researchers to model molecular behavior at the atomic level, providing insights that complement experimental findings. For complex organic molecules like 2,4,5-Tris(4-methoxyphenyl)-1H-imidazole, these investigations are crucial for elucidating structure-property relationships.

Density Functional Theory (DFT) is a predominant computational method in quantum chemistry for investigating the electronic structure of many-body systems. Its balance of accuracy and computational cost makes it the preferred approach for studying medium to large-sized molecules. DFT calculations are used to determine a wide range of molecular properties, from stable geometries to reactivity indicators. Studies on various substituted imidazoles frequently employ DFT methods to explore their fundamental chemical characteristics nih.govresearchgate.netorientjchem.org.

A foundational step in any computational analysis is geometry optimization. This process uses DFT to find the lowest energy arrangement of atoms, which corresponds to the most stable three-dimensional structure of the molecule.

Once the geometry is optimized, the electronic structure can be analyzed. Key components of this analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: Represents the outermost orbital containing electrons and acts as an electron donor. A higher HOMO energy level indicates a greater ability to donate electrons.

LUMO: Represents the innermost empty orbital and acts as an electron acceptor. A lower LUMO energy level suggests a greater ability to accept electrons.

The energy difference between these two orbitals is known as the HOMO-LUMO energy gap (ΔE). This gap is a critical indicator of the molecule's chemical stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. For various imidazole (B134444) derivatives, this energy gap is calculated to understand charge transfer interactions within the molecule nih.govresearchgate.net. While specific values for this compound are not documented in the searched literature, this type of analysis is standard for the compound class.

Table 1: Representative Electronic Properties (Illustrative) No specific experimental or theoretical data for this compound was found in the searched literature. This table is for illustrative purposes only.

Parameter Description Typical Significance
EHOMO Energy of the Highest Occupied Molecular Orbital Indicates electron-donating ability
ELUMO Energy of the Lowest Unoccupied Molecular Orbital Indicates electron-accepting ability

| Energy Gap (ΔE) | ELUMO - EHOMO | Index of chemical stability and reactivity |

DFT calculations are used to predict the vibrational frequencies of a molecule, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. By calculating these frequencies for the optimized geometry, a theoretical spectrum can be generated.

This theoretical spectrum serves two main purposes:

Structural Confirmation: The calculated frequencies, when scaled to correct for systematic errors, can be compared with experimental FT-IR and FT-Raman spectra. A strong correlation between the predicted and observed spectra provides powerful evidence for the proposed molecular structure nih.govijrar.org.

Vibrational Assignment: Each calculated vibrational mode can be visualized, allowing for the precise assignment of specific molecular motions (e.g., C-H stretching, N-H bending) to each peak in the experimental spectrum ijrar.orgresearchgate.net.

For closely related compounds like 2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazole, DFT has been successfully used to compute harmonic vibrational frequencies that show good agreement with experimental data ijrar.org.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the three-dimensional charge distribution of a molecule. An MEP surface is plotted over the molecule's electron density, with different colors representing varying electrostatic potential values.

Red/Yellow Regions: Indicate negative potential, rich in electrons, and are characteristic of electrophilic attack sites (e.g., lone pairs on nitrogen or oxygen atoms).

Blue Regions: Indicate positive potential, electron-poor, and are characteristic of nucleophilic attack sites (e.g., hydrogen atoms attached to heteroatoms).

MEP maps are instrumental in predicting how a molecule will interact with other chemical species and identifying its reactive sites. This analysis is a common feature in the computational study of imidazole derivatives ijrar.orgpesquisaonline.net.

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is employed to investigate the behavior of molecules in their electronic excited states. TD-DFT calculations are used to predict electronic absorption spectra (UV-Vis spectra) by determining the energies of electronic transitions from the ground state to various excited states.

This analysis provides key information on the molecule's photophysical properties, including the wavelengths of maximum absorption (λmax) and the oscillator strengths (a measure of transition probability). These theoretical predictions help in understanding the nature of the electronic transitions, such as π→π* or n→π* transitions, which are crucial for applications in materials science and photochemistry researchgate.netnih.gov.

Density Functional Theory (DFT) Studies

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. youtube.com By integrating Newton's laws of motion, MD simulations provide a detailed view of the dynamic behavior of this compound, revealing information about its conformational flexibility, stability, and intermolecular interactions. researchgate.netdovepress.com

Simulations for this compound would typically model its behavior in different environments, such as in a vacuum or in various solvents, to understand how its surroundings influence its structure and dynamics. researchgate.net Key parameters analyzed during these simulations include Root Mean Square Deviation (RMSD) to assess structural stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule, and the Radius of Gyration (Rg) to understand its compactness. dovepress.comajchem-a.com

Furthermore, MD simulations are instrumental in elucidating the specific interactions between the imidazole derivative and other molecules. nih.gov This includes the formation and lifetime of hydrogen bonds and non-bonded interactions like van der Waals and electrostatic forces. youtube.comnih.gov For this compound, simulations can map out the interactions involving the imidazole core's nitrogen atoms and the methoxy (B1213986) groups on the phenyl rings, which are crucial for its potential applications. nih.gov The analysis of these interactions provides insights into how the molecule might bind to biological targets or adsorb onto surfaces. nih.gov

Table 1: Representative Parameters from a Hypothetical MD Simulation of this compound

Simulation ParameterDescriptionHypothetical Value
Average RMSD (Å)Measures the average deviation of the molecule's backbone atoms from a reference structure, indicating structural stability. ajchem-a.com1.85
Average Radius of Gyration (Rg) (nm)Indicates the compactness of the molecule's structure over the simulation time. dovepress.com0.62
Solvent Accessible Surface Area (SASA) (nm²)Represents the surface area of the molecule that is accessible to a solvent, relevant for solubility and interaction studies. dovepress.comajchem-a.com450.3
Intermolecular Hydrogen BondsAverage number of hydrogen bonds formed between the molecule and its environment (e.g., water) during the simulation.3.2

In Silico Modeling for Structure-Property Relationships

In silico modeling encompasses a range of computational techniques used to investigate the relationship between the chemical structure of a molecule and its physicochemical or biological properties. mdpi.com For this compound and related trisubstituted imidazoles, these methods are vital for predicting their behavior and guiding the synthesis of new derivatives with enhanced characteristics. mdpi.comresearchgate.net Techniques like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are commonly employed to explore the electronic structure and predict various properties. researchgate.net

The unique optical properties of imidazole derivatives make them attractive for applications in materials science, such as in dye-sensitized solar cells (DSSCs). researchgate.netnih.gov Predictive modeling, primarily using TD-DFT, is employed to calculate the optoelectronic properties of compounds like this compound. researchgate.net

Table 2: Predicted Optoelectronic Properties of a 2,4,5-Triphenyl Imidazole Derivative using TD-DFT

ParameterDescriptionCalculated Value
λmax (nm)The wavelength of maximum absorption in the UV-Visible spectrum, corresponding to the main electronic transition. researchgate.net~310 nm
Oscillator Strength (f)A dimensionless quantity that expresses the probability of an electronic transition.0.85
HOMO Energy (eV)Energy of the Highest Occupied Molecular Orbital. researchgate.net-5.89 eV
LUMO Energy (eV)Energy of the Lowest Unoccupied Molecular Orbital. researchgate.net-1.95 eV
Energy Gap (eV)The energy difference between the HOMO and LUMO levels (LUMO - HOMO). researchgate.net3.94 eV

Computational methods are essential for identifying the most reactive sites within a molecule and understanding how it might interact with other surfaces or molecules. For this compound, this involves analyzing its electronic structure to predict sites susceptible to electrophilic or nucleophilic attack. pesquisaonline.net

Molecular Electrostatic Potential (MEP) maps are a valuable tool for this purpose. The MEP visualizes the charge distribution across the molecule, where regions of negative potential (typically colored red) indicate electron-rich areas prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack. pesquisaonline.net In this molecule, the nitrogen atoms of the imidazole ring are expected to be regions of negative potential, making them likely sites for interaction with protons or metal ions. researchgate.net

Furthermore, analyses based on frontier molecular orbitals (HOMO and LUMO) and Fukui functions help to quantify the reactivity of specific atoms. researchgate.netpesquisaonline.net The distribution of the HOMO indicates the regions from which an electron is most likely to be donated (nucleophilic sites), whereas the LUMO distribution shows where an electron is likely to be accepted (electrophilic sites). researchgate.net This information is critical for understanding adsorption mechanisms, predicting how the molecule will orient itself and bind to a substrate.

Advanced Material Science Applications of 2,4,5 Tris 4 Methoxyphenyl 1h Imidazole and Its Derivatives

Development of Luminescent Materials and Organic Light-Emitting Diodes (OLEDs)

Imidazole-based compounds are recognized for their potential in lighting and display technology due to their luminescent properties. Derivatives of 2,4,5-Tris(4-methoxyphenyl)-1H-imidazole have been investigated as emissive materials in Organic Light-Emitting Diodes (OLEDs), particularly for generating blue light, a critical component for full-color displays and white lighting.

In one study, a derivative, 2-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazole, was synthesized and its electroluminescent properties were examined. When incorporated into an OLED with the device architecture ITO/α-NPD/Small Molecule/TPBi/LiF-Al, the molecule exhibited promising performance for first-generation OLEDs. The photoluminescence peak for this methoxy-substituted compound was centered at 488 nm. For comparison, other imidazole (B134444) derivatives with different substituents showed peaks ranging from 489 nm to 495 nm. The device achieved a luminance value exceeding 10,000 cd/m² and a current efficiency of up to 7.73 cd/A⁻¹, demonstrating the viability of these materials as blue emitters.

The design of such materials often involves creating a bipolar nature by combining electron-donating imidazole moieties with electron-withdrawing groups. This structure facilitates balanced charge transport, a crucial factor for efficient OLEDs. Research into derivatives of carbazole and diphenyl imidazole has shown that these compounds can act as effective fluorescent emitters, achieving deep-blue emissions and external quantum efficiencies of up to 1.1%. researchgate.net The high triplet energy values (above 3.0 eV) of these materials also make them suitable as hosts for phosphorescent emitters. researchgate.net

Photostabilizers and Optical Filters

While the inherent aromaticity and conjugated structure of this compound suggest potential for UV absorption and photostability, specific research detailing its application as a dedicated photostabilizer or optical filter is limited. The triphenylimidazole (lophine) core is known for its unique optical properties and stability. nih.gov The electronic characteristics can be tuned by adding substituents to the phenyl rings, which could theoretically be leveraged to create materials that absorb specific wavelengths of light or protect other materials from photodegradation. However, dedicated studies focusing on its role in photostabilization for polymers or as a primary component in optical filters are not extensively documented in current literature.

Radiation Scintillators

Scintillators are materials that emit light when excited by ionizing radiation, forming the basis of many radiation detectors. mdpi.com While organic scintillators are a well-established class of materials, there is no specific research available that documents the use of this compound as a radiation scintillator.

The development of new organic scintillators often focuses on materials with high light yield, fast response times, and good radiation hardness. mdpi.com Recent advancements have explored materials exhibiting aggregation-induced emission (AIE) as a new frontier for radiation detection. These AIE-based scintillators offer potential advantages like enhanced sensitivity and reduced background noise. While the triphenylimidazole structure can be a component of AIE-active molecules, direct investigation into the scintillating properties of this compound upon exposure to high-energy radiation like X-rays or gamma rays has not been reported.

Molecular Recognition Systems and Fluorescent Probes

The fluorescent properties of the lophine core make its derivatives excellent candidates for molecular recognition systems and fluorescent probes. researchgate.netnih.gov These compounds can be designed to change their fluorescence intensity or wavelength upon binding with specific ions or molecules, enabling their use as sensors.

Lophine derivatives have been successfully employed as versatile analytical tools for detecting metal ions. nih.gov For instance, research has demonstrated their application in the determination of cobalt (II) and chromium (VI). nih.gov The mechanism often involves a "turn-off" response, where the fluorescence of the probe is quenched upon interaction with the target ion. A study on 2,4,5-tris(2-pyridyl)imidazole, a structural analogue, showed it could act as a dual sensor for mercury (Hg²⁺) and copper (Cu²⁺) ions, with a detection limit for Cu²⁺ of 0.77 μM. researchgate.net

Furthermore, metal-organic frameworks (MOFs) incorporating imidazole-containing ligands have been developed for sensing applications. One such framework demonstrated the ability to detect nitrobenzene through fluorescence quenching. nih.gov The same system also showed selective sensing of iron (Fe³⁺) ions over 17 other metal ions. nih.gov These findings highlight the potential of the imidazole scaffold in creating highly selective and sensitive fluorescent probes for environmental and biological monitoring. The presence of methoxy (B1213986) groups on the phenyl rings of this compound could further enhance its electron-donating properties, potentially improving its sensitivity as a fluorescent sensor.

Applications in Dye-Sensitized Solar Cells (DSSCs)

Derivatives of this compound have been extensively explored as organic sensitizers in Dye-Sensitized Solar Cells (DSSCs), which are a promising, low-cost alternative to traditional silicon-based solar cells. researchgate.netnih.gov The efficiency of a DSSC is highly dependent on the properties of the dye, which is responsible for harvesting light and injecting electrons into a semiconductor. nih.gov

The most effective organic dyes for DSSCs typically follow a Donor-π-Acceptor (D-π-A) molecular architecture. nih.govnih.gov This design facilitates intramolecular charge transfer (ICT) upon light absorption, a crucial step for efficient electron injection. ciac.jl.cn

Donor (D): An electron-donating group that provides the electrons upon photoexcitation. In the context of imidazole derivatives, units like triphenylamine or phenothiazine are commonly used as donors. nih.govdergipark.org.tr The imidazole core itself, particularly when substituted with electron-donating groups like methoxy (-OCH₃), can also serve as part of the donor system. nih.gov

π-Bridge (π): A conjugated spacer that connects the donor and acceptor moieties. This bridge facilitates the transfer of electrons from the donor to the acceptor.

Acceptor (A): An electron-withdrawing group that also acts as an anchor to bind the dye to the semiconductor surface (typically TiO₂). Cyanoacrylic acid is one of the most commonly used acceptor and anchoring groups. researchgate.netdergipark.org.tr

The non-planar structure of some donor groups, like phenothiazine, can help inhibit molecular aggregation on the TiO₂ surface, which is beneficial for photovoltaic performance. dergipark.org.tr The introduction of imidazole chromophores within the D-π-A structure can enhance light-harvesting properties and reduce charge recombination due to the extension of π-conjugation and the hydrophobic nature of the molecule. nih.gov

Computational methods, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are powerful tools for screening and designing new dyes for DSSCs. researchgate.netciac.jl.cn These calculations can predict key photovoltaic parameters, guiding the synthesis of the most promising candidates.

A theoretical study on several 2,4,5-triphenyl-1H-imidazole derivatives investigated their electronic and optical properties. nih.gov The study highlighted that derivatives featuring a strong cyanoacetic acceptor group were more favorable for DSSC applications. nih.govresearchgate.net These compounds absorbed light in both the visible and UV regions of the electromagnetic spectrum. nih.gov

Key parameters evaluated through computational screening include:

HOMO and LUMO Energy Levels: The Highest Occupied Molecular Orbital (HOMO) of the dye must be lower (more positive) than the redox potential of the electrolyte for efficient dye regeneration. The Lowest Unoccupied Molecular Orbital (LUMO) must be higher (more negative) than the conduction band edge of the TiO₂ for effective electron injection.

Energy Gap (E_gap): The difference between the HOMO and LUMO levels, which influences the absorption spectrum of the dye.

Light Harvesting Efficiency (LHE): This parameter indicates how effectively the dye absorbs incident light.

Electron Injection Free Energy (ΔG_inject): A negative value for ΔG_inject indicates that the electron injection from the dye's excited state to the semiconductor is a spontaneous and favorable process.

Table 1: Calculated Photovoltaic Parameters for a Triphenyl Imidazole Derivative (TPI5) This table presents data for (Z)-2-(4-(4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl)phenyl)-3-cyanoacrylic acid, a derivative of the subject compound.

ParameterValueReference
E_HOMO-5.16 eV nih.gov
E_LUMO-2.57 eV nih.gov
E_gap2.59 eV nih.gov
ΔG_inject-0.57 eV nih.gov
Absorption Max (λ_max)419.80 nm nih.gov

Another study synthesized and tested several imidazole derivatives in actual DSSC devices. The dye PP3, which included an alkyl chain substitution, demonstrated the highest power conversion efficiency (PCE) of 2.01%, with a short-circuit current density (Jsc) of 3.75 mA cm⁻², an open-circuit voltage (Voc) of 0.73 mV, and a fill factor (FF) of 73.9%. mdpi.com

Table 2: Experimental Photovoltaic Performance of Imidazole-Based Dyes

Dye CodeJ_sc (mA cm⁻²)V_oc (mV)Fill Factor (FF)PCE (%)Reference
PP21.590.08061.60.96 mdpi.com
PP33.750.7373.92.01 mdpi.com

These computational and experimental findings underscore the significant potential of this compound and its derivatives as versatile components in the development of efficient dye-sensitized solar cells.

Catalytic Roles in Chemical Transformations

While much of the research on 2,4,5-trisubstituted imidazoles focuses on their synthesis, derivatives of this scaffold, particularly lophine (2,4,5-triphenyl-1H-imidazole), have demonstrated utility as catalysts or activators in specific chemical transformations, most notably in chemiluminescent reactions.

Lophine and its derivatives have been employed as activators in the peroxyoxalate chemiluminescence (PO) reaction. This reaction involves the interaction of an oxalate (B1200264) ester with hydrogen peroxide, catalyzed by an appropriate base like imidazole, to produce a high-energy intermediate. The subsequent decomposition of this intermediate in the presence of a fluorescent activator, such as a lophine derivative, leads to the emission of light. The lophine derivative participates in a bimolecular interaction with the high-energy intermediate, leading to chemiexcitation through a chemically initiated electron exchange luminescence (CIEEL) mechanism.

Furthermore, compounds of various metals have been shown to catalyze the chemiluminescent reaction of lophine with periodate in an alkaline medium iaea.org. This indicates that the lophine structure itself can be a key component in catalytic systems for light-emitting reactions. The catalytic activity in these systems is often dependent on the concentration of the metal catalyst and the pH of the medium iaea.org. These applications highlight the potential of 2,4,5-tris(aryl)-1H-imidazole derivatives to act as catalysts or co-catalysts in reactions involving electron transfer and light emission.

Supramolecular Chemistry and Crystal Engineering of 2,4,5 Tris 4 Methoxyphenyl 1h Imidazole Analogues

Analysis of Non-Covalent Interactions in Solid-State Architectures

Hydrogen bonds are among the most critical directional interactions in the crystal engineering of imidazole-containing compounds. The imidazole (B134444) ring itself provides both a hydrogen bond donor (the N-H group) and acceptor sites (the sp²-hybridized nitrogen atoms).

In analogues of 2,4,5-Tris(4-methoxyphenyl)-1H-imidazole, such as 2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole, intermolecular N-H···N hydrogen bonds have been observed to link neighboring molecules into one-dimensional extended chains. nih.govresearchgate.net The geometry of such interactions is a key determinant of the resulting supramolecular architecture.

Table 1: Examples of Hydrogen Bonding in Imidazole Analogues and Related Structures

Compound/SystemHydrogen Bond TypeDescription
2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazoleN-H···NForms 1D extended chains along the a-axis. nih.gov
2-[2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazol-1-yl]ethanolO-H···N and C-H···OO-H···N bonds form chains, which are connected by C-H···O bonds into a 2D network. rsc.org
Imidazolium-Chloride Ionic Liquid ClustersC-H⋯Cl⁻Primary (ring) and secondary (aliphatic) C-H⋯Cl⁻ hydrogen bonds are observed. scipublications.com
N-(5-(4-chlorobenzyl)-1,3,5-triazinan-2-ylidene)nitramideN-H···ClContributes to the stabilization of the crystal structure. nih.gov

The aromatic nature of the imidazole ring and the three methoxyphenyl substituents in this compound provides ample opportunity for the formation of π-π stacking interactions. These interactions, arising from the overlap of p-orbitals between parallel or near-parallel aromatic rings, are crucial in the vertical assembly of molecules within the crystal.

In the crystal structure of 1-butyl-3-ethyl-1H-benzimidazol-3-ium tetrafluoroborate, slipped π–π intermolecular stacking interactions are observed between the imidazole and benzene (B151609) rings of adjacent molecules, with a centroid-centroid distance of 3.5300 (11) Å. researchgate.net Similarly, in certain 1,2,4-triazole (B32235) derivatives, π–π stacking interactions between the triazole ring and benzene rings of neighboring molecules contribute to the formation of a three-dimensional network. researchgate.net These examples highlight the importance of π-π interactions in the solid-state organization of aromatic heterocyclic compounds. The presence of multiple phenyl rings in this compound suggests that such interactions would be a dominant feature in its crystal packing.

Table 2: Parameters of π-π Stacking Interactions in a Related Benzimidazolium Salt

Interacting RingsCentroid-Centroid Distance (Å)Interplanar Distance (Å)Slippage (Å)
Imidazole and Benzene3.5300 (11)3.529 (3)3.11 (2)

Data from a study on 1-butyl-3-ethyl-1H-benzimidazol-3-ium tetrafluoroborate. researchgate.net

Formation of Co-crystals and Salts

The ability of this compound to participate in hydrogen bonding makes it a prime candidate for the formation of co-crystals and salts. Co-crystals are multi-component crystals in which the components are held together by non-covalent interactions, while salts are formed through proton transfer.

The imidazole moiety can be protonated to form an imidazolium (B1220033) cation, which can then form salts with various anions. Alternatively, the neutral imidazole can act as a co-former in the formation of co-crystals with other active pharmaceutical ingredients (APIs) or molecules capable of complementary hydrogen bonding.

A study on 1-hydroxy-4,5-dimethyl-imidazole 3-oxide (HIMO), an imidazole derivative, demonstrated its successful application as a co-former in the creation of pharmaceutical co-crystals with thiobarbituric acid (TBA) and barbituric acid (BA). iosrjournals.orgmdpi.com These co-crystals were formed both through solution-based methods and mechanochemical grinding. The resulting structures were stabilized by a network of intermolecular hydrogen bonds and π–π interactions. iosrjournals.org This research underscores the potential of imidazole derivatives to act as versatile building blocks in the design of new crystalline materials with tailored properties.

Self-Assembly into Ordered Structures

The directional nature of the non-covalent interactions present in this compound and its analogues drives their self-assembly into highly ordered, extended structures such as one-dimensional chains or more complex three-dimensional frameworks.

When imidazole derivatives are used as ligands in coordination with metal ions, they can form coordination polymers with varying dimensionalities. The nitrogen atoms of the imidazole ring can coordinate to metal centers, acting as linkers to build up polymeric chains.

For instance, new one- and two-dimensional Fe(II) coordination polymers have been synthesized using imidazole derivative ligands. mdpi.com In some of these structures, the imidazole ligands coordinate to the metal centers, and these metal-ligand units are further linked by other bridging ligands to form 1D chains. mdpi.com Similarly, two-dimensional coordination polymers have been constructed from a bis-imidazole ligand and metal salts, where the ligand bridges metal centers to form a layered network. scipublications.com The specific geometry of the imidazole ligand and the coordination preference of the metal ion are key factors in determining the final structure of the coordination polymer.

The culmination of various weak interactions, including hydrogen bonding, π-π stacking, and van der Waals forces, can lead to the self-assembly of this compound analogues into complex three-dimensional frameworks.

In some cases, 1D chains or 2D sheets formed through stronger interactions can be further organized into a 3D architecture by weaker forces. For example, adjacent 1D chains in an Fe(II) coordination polymer with an imidazole derivative were found to be connected through C–H⋯N interactions, extending the structure into a 2D supramolecular network. mdpi.com

Host-Guest Chemistry and Inclusion Compound Formation

The ability of this compound and its analogues to form inclusion compounds is a significant aspect of their supramolecular chemistry. This behavior is primarily driven by the formation of crystalline lattices with cavities that can accommodate guest molecules. Research in this area has revealed that the host-guest interactions can lead to interesting and potentially useful properties, such as changes in color (chromism) and fluorescence.

A notable example is the host-guest chemistry of 4,5-bis(4-methoxyphenyl)-2-(4-nitrophenyl)-1H-imidazole, a close analogue of this compound. This compound has been shown to form crystalline inclusion complexes with a wide variety of organic guest molecules. The formation of these complexes is often accompanied by distinct color changes, which are dependent on the nature of the included guest molecule. electronicsandbooks.com

Detailed studies on 4,5-bis(4-methoxyphenyl)-2-(4-nitrophenyl)-1H-imidazole have demonstrated the formation of inclusion compounds with various guest molecules, exhibiting different host-to-guest molar ratios. These findings highlight the versatility of the imidazole derivative as a host in supramolecular chemistry. electronicsandbooks.com

For instance, the inclusion complex with 2-phenylethanol (B73330) is particularly noteworthy. Upon heating, this complex exhibits thermochromism, changing color and releasing the characteristic fragrance of the guest molecule. electronicsandbooks.com This suggests a potential application in areas such as temperature-sensitive indicators or controlled-release systems. Another interesting finding is the solid-state fluorescence observed in the inclusion complex formed with trichloroacetic acid. electronicsandbooks.com

The variety of guest molecules that can be incorporated into the crystal lattice of this imidazole analogue, along with the corresponding molar ratios and resulting colors of the complexes, are summarized in the table below.

Table 1: Host-Guest Molar Ratios and Colors of Inclusion Complexes with 4,5-bis(4-methoxyphenyl)-2-(4-nitrophenyl)-1H-imidazole electronicsandbooks.com

Guest Molecule Host:Guest Molar Ratio Color of the Complex
Dioxane 1:1 Red
2-Phenylethanol 1:2 Vermillion
4H-Pyridone 1:1 Yellow
Formic Acid 1:1 Yellow
Acetic Acid 2:1 Orange-yellow
Chloroacetic Acid 1:1 Orange
Trichloroacetic Acid 1:1 Red
Benzoic Acid 1:1 Yellow
p-Methoxybenzoic Acid 1:1 Yellow
p-Chlorobenzoic Acid 1:1 Orange
p-Nitrobenzoic Acid 1:1 Orange

The formation of these host-guest complexes is a clear demonstration of the principles of crystal engineering, where the deliberate design of molecular solids with specific structures and properties is achieved. The non-covalent interactions between the host and guest molecules, such as hydrogen bonding and van der Waals forces, play a crucial role in the stability and properties of these inclusion compounds.

Conclusion and Future Research Directions

Synthesis of Key Research Findings

Research surrounding 2,4,5-Tris(4-methoxyphenyl)-1H-imidazole and its analogs has underscored several pivotal findings. A primary focus has been the development of efficient and environmentally benign synthetic methodologies. Green chemistry approaches, such as one-pot multi-component reactions, have been prominent in the synthesis of the broader class of 2,4,5-trisubstituted imidazoles. ijpsr.comresearchgate.netresearchgate.netsciepub.comrasayanjournal.co.in These methods often utilize sustainable catalysts and solvent-free conditions, offering advantages like high yields, simplicity, and reduced reaction times. ijpsr.comresearchgate.net

The imidazole (B134444) core, a recurring motif in biologically active compounds, has driven investigations into the medicinal chemistry applications of these molecules. scispace.com While specific studies on this compound are part of a larger body of research on triphenylimidazole derivatives, the findings suggest a promising future. The general class of 2,4,5-triphenyl-1H-imidazole derivatives has demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. japsonline.com The presence of the methoxy (B1213986) groups in the title compound is anticipated to modulate these biological activities, a common strategy in drug design to enhance efficacy and pharmacokinetic properties.

From a materials science perspective, the structural and electronic properties of triphenylimidazole derivatives are of considerable interest. The molecular structure of 2,4,5-triphenyl-imidazole, for instance, is known to be non-planar, which can influence its photophysical properties. While detailed characterization of the photophysical and electronic properties of this compound is an area requiring more focused research, related compounds are being explored for their potential in electronic and optoelectronic applications. researchgate.net

Emerging Research Avenues for this compound

The foundation of existing research opens up several exciting avenues for future investigation into this compound. A significant area of potential is the in-depth exploration of its specific biological activities.

Table 1: Emerging Research Areas in Medicinal Chemistry

Research Area Focus Potential Impact
Anticancer Drug Discovery Evaluation against a panel of cancer cell lines to determine specific cytotoxic and anti-proliferative effects. Development of novel chemotherapeutic agents with potentially enhanced efficacy and reduced side effects.
Antimicrobial Agent Development Screening against a broad spectrum of bacteria and fungi, including drug-resistant strains. Addressing the growing challenge of antimicrobial resistance with new classes of compounds.
Anti-inflammatory Therapeutics Investigation of its mechanism of action in inflammatory pathways, potentially targeting specific enzymes or receptors. Creation of more targeted and potent anti-inflammatory drugs with improved safety profiles.

| Molecular Docking and SAR Studies | Computational studies to predict binding affinities with biological targets and guide the synthesis of more potent derivatives. | Rational design of next-generation imidazole-based therapeutics. |

In the realm of materials science, the unique electronic properties conferred by the three methoxyphenyl groups warrant detailed investigation.

Table 2: Emerging Research Areas in Materials Science

Research Area Focus Potential Impact
Organic Electronics Characterization of its charge transport properties for potential use in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). Contribution to the development of flexible and low-cost electronic devices.
Non-linear Optics Investigation of its hyperpolarizability for applications in optical switching and frequency conversion. Advancements in photonic and optoelectronic technologies.

| Fluorescent Probes and Sensors | Exploration of its photoluminescent properties for the development of chemical sensors for ions or small molecules. | Creation of novel analytical tools for environmental and biological monitoring. |

Outlook for Advanced Functional Material Design and Development

The future for this compound in the design of advanced functional materials appears promising and multifaceted. wiley.com The convergence of its potential biological activity and intriguing electronic properties positions it as a versatile molecular scaffold. researchgate.netresearchgate.net

In medicinal chemistry, the outlook is centered on leveraging the core imidazole structure, with the methoxyphenyl substituents providing a handle for fine-tuning biological activity and pharmacokinetic profiles. The development of derivatives and structure-activity relationship (SAR) studies will be crucial in optimizing its therapeutic potential. japsonline.com

In materials science, the design of novel functional materials based on this imidazole derivative will likely focus on harnessing its photophysical and electronic characteristics. By modifying the core structure or incorporating it into larger polymeric or supramolecular architectures, it may be possible to create materials with tailored optical and electronic properties for a range of applications, from flexible displays to advanced sensors. The ability to synthesize this compound through green and efficient methods further enhances its attractiveness for sustainable material development. ijpsr.comrasayanjournal.co.in

Q & A

Q. What are the optimal synthetic routes for 2,4,5-Tris(4-methoxyphenyl)-1H-imidazole, and how do reaction conditions influence yield and purity?

The compound is typically synthesized via multicomponent reactions involving aldehydes, ammonium acetate, and benzil derivatives. Evidence suggests that solvent choice (e.g., acetic acid or ethanol) and catalysts (e.g., NH4_4OAc) critically affect yield. For example, microwave-assisted synthesis under reflux conditions (120°C, 4–6 hours) improves efficiency compared to conventional heating . Purity is validated using melting point analysis (e.g., 220–223°C for analogous compounds) and spectroscopic techniques (IR, 1^1H NMR) to confirm NH stretching (~3448 cm1^{-1}) and aromatic proton environments (δ 7.26–7.93 ppm in DMSO-d6_6) .

Q. How can spectroscopic techniques (IR, NMR) distinguish this compound from structurally similar derivatives?

Key spectral markers include:

  • IR : A strong C=N stretch at ~1666 cm1^{-1} and C–O ether vibrations at ~1213 cm1^{-1} from methoxy groups .
  • 1^1H NMR : Three distinct singlets for methoxy protons (δ 3.34–3.86 ppm) and aromatic protons split into multiplets (δ 7.26–7.93 ppm) due to substituent positions .
  • 13^{13}C NMR : Signals at ~160 ppm (C=N) and ~55–60 ppm (OCH3_3) confirm substitution patterns .

Q. What crystallographic challenges arise during structural determination of trisubstituted imidazoles?

Trisubstituted imidazoles often form twinned crystals or exhibit disorder in methoxy groups. SHELX software (e.g., SHELXL/SHELXS) is widely used for refinement, but high-resolution data (≤1.0 Å) is critical to resolve overlapping electron density. Hydrogen-bonding networks (e.g., N–H···N interactions) stabilize the crystal lattice and require careful analysis using graph-set notation .

Advanced Research Questions

Q. How do computational methods (DFT) complement experimental data in analyzing electronic properties?

Density Functional Theory (DFT) predicts frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential surfaces, which correlate with reactivity. For example, studies on analogous 4,5-diphenylimidazoles show that methoxy groups lower the LUMO energy by ~0.5 eV, enhancing electrophilic substitution potential . Polarizable continuum models (PCM) in solvents like DMSO also validate experimental NMR shifts within ±0.1 ppm accuracy .

Q. What experimental strategies resolve contradictions in bioactivity data for TRPC channel inhibition?

The compound’s structural analog, SKF-96365 (1-[β-(3-(4-methoxyphenyl)propoxy)-4-methoxyphenethyl]-1H-imidazole), inhibits TRPC channels but shows variable IC50_{50} values across assays. To address discrepancies:

  • Use calcium imaging with Fura-2 AM to quantify intracellular Ca2+^{2+} flux .
  • Pair pharmacological controls (e.g., Pyr3 for TRPC3, nifedipine for L-type channels) to isolate target effects .
  • Validate selectivity via CRISPR-edited cell lines lacking TRPC isoforms .

Q. How do substituent variations (e.g., halogens vs. methoxy groups) impact intermolecular interactions in solid-state structures?

Comparative crystallography of halogenated analogs (e.g., 2-(4-Fluorophenyl)-4,5-diphenylimidazole) reveals that methoxy groups enhance π-π stacking (3.5–3.8 Å interplanar distances) but reduce halogen bonding. Graph-set analysis (e.g., S(6) motifs for N–H···N bonds) shows methoxy derivatives favor centrosymmetric packing, while halogens induce polar space groups (e.g., P21_1/c) .

Q. What methodological pitfalls arise in structure-activity relationship (SAR) studies of imidazole-based inhibitors?

  • False positives : Aggregation artifacts in enzyme assays (e.g., acetylcholinesterase) are mitigated using 0.01% Triton X-100 .
  • Metabolic instability : Methoxy groups improve microsomal stability (t1/2_{1/2} >60 min in rat liver microsomes) but reduce solubility. LogP adjustments via O-demethylation analogs balance permeability and solubility .
  • Crystallographic vs. solution conformations : Molecular dynamics simulations (100 ns) reveal torsional flexibility in solution, which may not align with rigid crystal structures .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.